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Introduction
Copper indium selenide (CuInSe₂, abbreviated as CIS) is a seminal semiconductor material

in the field of thin-film photovoltaics. Its high optical absorption coefficient and tunable

electronic properties make it a prime candidate for the absorber layer in solar cells.[1] However,

the performance and stability of CuInSe₂-based devices are intrinsically linked to the presence

and nature of native point defects. This guide provides a comprehensive overview of these

intrinsic defects, their formation thermodynamics, electronic characteristics, and the

experimental methods used for their characterization.

Classification of Intrinsic Point Defects in CuInSe₂
Intrinsic point defects are crystallographic imperfections that involve the constituent atoms of

the lattice. In the chalcopyrite structure of CuInSe₂, these defects can be categorized into three

main types:

Vacancies: An atom is missing from its regular lattice site. These include copper vacancies

(VCu), indium vacancies (VIn), and selenium vacancies (VSe).

Interstitials: An atom occupies a site that is not a regular lattice position. These are denoted

as copper interstitials (Cuᵢ), indium interstitials (Inᵢ), and selenium interstitials (Seᵢ).
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Antisites: An atom of one type occupies a lattice site normally reserved for an atom of

another type. In CuInSe₂, the most common antisite defects are a copper atom on an indium

site (CuIn) and an indium atom on a copper site (InCu).

The interplay of these defects dictates the material's conductivity type (p-type or n-type) and its

overall electronic behavior.[2] For instance, the p-type conductivity often observed in CuInSe₂

is largely attributed to the low formation energy of the copper vacancy (VCu), which acts as a

shallow acceptor.[3] Conversely, defects like the indium antisite (InCu) can act as donors.[1][3]
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Figure 1: Classification of intrinsic point defects in CuInSe₂.

Thermodynamics of Defect Formation
The concentration of a particular defect in a crystal at thermal equilibrium is determined by its

formation energy. A lower formation energy implies a higher equilibrium concentration of that

defect. The formation energy of a defect is not a constant value; it depends on the chemical

potentials of the constituent elements (i.e., whether the material is grown under Cu-rich, In-rich,

or Se-rich conditions) and the position of the Fermi level within the band gap.[3][4]

For example, under Cu-poor conditions, the formation energy of copper vacancies (VCu) is

significantly lower, making them the dominant defect and resulting in p-type material.[5]

Conversely, under Cu-rich and Se-poor conditions, n-type conductivity can be achieved.[2] The

formation of defect complexes, such as (2VCu + InCu), can also have very low formation

energies and play a crucial role in the material's properties.[3][6]
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Electronic Properties of Intrinsic Defects
Each intrinsic defect introduces one or more energy levels within the band gap of the

semiconductor. These levels can be either donor-like (tending to donate an electron to the

conduction band) or acceptor-like (tending to accept an electron from thevalence band). The

position of these defect levels determines their electrical activity and their impact on device

performance.

Shallow defects have energy levels close to the conduction or valence band edges and are

easily ionized at room temperature, contributing to the free carrier concentration. Deep defects,

on the other hand, have energy levels located further from the band edges and can act as

recombination centers, where electron-hole pairs are annihilated non-radiatively.[7] This

process is detrimental to the efficiency of solar cells as it reduces the lifetime of

photogenerated carriers.[7]

Table 1: Formation Energies and Transition Levels of Key Intrinsic Defects in CuInSe₂

Defect Type
Formation Energy
(eV)

Transition Level Nature

Vacancies

VCu Low[3] ε(0/-) near VBM Shallow Acceptor[1]

VIn High[8] ε(0/-), ε(-/2-) Deep Acceptor

VSe Moderate[8] ε(+/0) near CBM Shallow Donor[1]

Interstitials

Cuᵢ High ε(+/0) Donor

Inᵢ High[8] ε(+/0) Donor

Antisites

CuIn Moderate ε(0/-), ε(-/2-) Deep Acceptor

InCu Low[9] ε(+/0), ε(2+/+) Shallow Donor[1][9]
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Note: Formation energies are qualitative and depend on specific growth conditions. Transition

levels are denoted as ε(q1/q2), representing the Fermi level at which the charge state of the

defect changes from q1 to q2. VBM refers to the Valence Band Maximum and CBM to the

Conduction Band Maximum.

Experimental Characterization of Defects
Several advanced spectroscopic techniques are employed to identify and characterize intrinsic

defects in CuInSe₂. The choice of technique depends on the specific information sought, such

as defect energy levels, concentrations, and capture cross-sections.
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Figure 2: General experimental workflow for defect characterization in CuInSe₂.
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PL spectroscopy is a non-destructive optical technique that provides information about the

electronic transitions occurring within a material. By analyzing the energy and intensity of the

emitted light upon photoexcitation, one can identify defect-related transitions.

Detailed Experimental Protocol for Photoluminescence Spectroscopy:

Sample Preparation: A thin film of CuInSe₂ is deposited on a suitable substrate, such as

soda-lime glass, often by co-evaporation or sputtering.[10]

Cryogenic Environment: The sample is mounted in a cryostat to enable temperature-

dependent measurements, typically ranging from 10 K to 300 K.[11]

Excitation: A laser with a photon energy greater than the bandgap of CuInSe₂ is used as the

excitation source. The laser power can be varied to study the dependence of PL intensity on

excitation density.[10]

Signal Collection and Analysis: The emitted photoluminescence is collected by a set of optics

and focused onto the entrance slit of a monochromator. The monochromator disperses the

light, which is then detected by a suitable detector (e.g., an InGaAs detector for the near-

infrared region). The resulting spectrum is recorded and analyzed.

Data Interpretation: Peaks in the PL spectrum correspond to different radiative recombination

pathways. Donor-acceptor pair (DAP) transitions, free-to-bound transitions, and band-to-tail

transitions can provide information about the energy levels of the involved defects.[10][11]

Deep-Level Transient Spectroscopy (DLTS)
DLTS is a powerful capacitance-based technique for probing deep-level defects in the depletion

region of a semiconductor device, such as a Schottky diode or a p-n junction.[12] It allows for

the determination of defect concentrations, energy levels, and capture cross-sections.[13]

Detailed Experimental Protocol for Deep-Level Transient Spectroscopy:

Device Fabrication: A Schottky contact (e.g., Al) or a p-n junction is fabricated on the

CuInSe₂ film to create a depletion region.[14]
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Measurement Setup: The device is placed in a cryostat, and electrical contacts are made.

The measurement system consists of a capacitance meter, a pulse generator, and a

temperature controller.[15]

Measurement Cycle:

A steady reverse bias is applied to the device, creating a depletion region with a certain

width.

A voltage pulse is applied to reduce the reverse bias, allowing the depletion region to

shrink and free carriers to be captured by deep traps.

The voltage is returned to its steady-state reverse bias, and the trapped carriers are

thermally emitted. This emission process causes a change in the device capacitance,

which is measured as a transient.

Data Acquisition: The capacitance transient is recorded at different temperatures. A "rate

window" is set to filter the transients, and a DLTS spectrum is generated by plotting the DLTS

signal (the difference in capacitance at two points in time) as a function of temperature.

Data Analysis: Peaks in the DLTS spectrum correspond to specific deep-level defects. By

analyzing the peak positions at different rate windows, an Arrhenius plot can be constructed

to determine the activation energy (defect energy level) and capture cross-section of the

trap.

Impact of Intrinsic Defects on Solar Cell
Performance
The nature and concentration of intrinsic defects have a profound impact on the performance of

CuInSe₂-based solar cells.

Open-Circuit Voltage (Voc): Deep-level defects acting as non-radiative recombination

centers can significantly reduce the Voc of the solar cell.[7][14]

Short-Circuit Current (Jsc): A high concentration of recombination centers reduces the

lifetime of minority carriers, thereby decreasing the collection efficiency and the Jsc.[7]
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Fill Factor (FF): Defects can also lead to increased series resistance or decreased shunt

resistance, both of which can lower the fill factor of the device.[7]

Doping and Conductivity: The balance of donor and acceptor defects determines the net

carrier concentration and conductivity type of the absorber layer, which is crucial for forming

an efficient p-n junction.
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Figure 3: Logical relationship between intrinsic defects and solar cell performance.

Conclusion
Intrinsic point defects are an inherent and critical aspect of the materials science of copper
indium selenide. Their formation, electronic properties, and interactions govern the

performance of CuInSe₂-based photovoltaic devices. A thorough understanding of these

defects, facilitated by advanced characterization techniques such as photoluminescence and

deep-level transient spectroscopy, is essential for the continued development and optimization

of high-efficiency thin-film solar cells. Future research will likely focus on defect passivation
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strategies and the precise control of defect populations during material growth to further

enhance device performance and stability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. docs.nrel.gov [docs.nrel.gov]

2. researchgate.net [researchgate.net]

3. taylorfrancis.com [taylorfrancis.com]

4. colorado.edu [colorado.edu]

5. pubs.aip.org [pubs.aip.org]

6. researchgate.net [researchgate.net]

7. sefi.be [sefi.be]

8. researchgate.net [researchgate.net]

9. researchgate.net [researchgate.net]

10. par.nsf.gov [par.nsf.gov]

11. researchgate.net [researchgate.net]

12. Deep-level transient spectroscopy - Wikipedia [en.wikipedia.org]

13. researchgate.net [researchgate.net]

14. escholarship.org [escholarship.org]

15. youtube.com [youtube.com]

To cite this document: BenchChem. [An In-depth Technical Guide to Intrinsic Defects in
Copper Indium Selenide (CuInSe₂)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b076934#intrinsic-defects-in-copper-indium-selenide]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b076934?utm_src=pdf-custom-synthesis
https://docs.nrel.gov/docs/fy21osti/79009.pdf
https://www.researchgate.net/figure/FIG-S5-Intrinsic-defects-formation-energy-in-CuInSe2-a-and-CuGaSe2-b-Dashed-lines_fig4_360233215
https://www.taylorfrancis.com/chapters/edit/10.1201/9781003063049-178/heavily-defected-cuinse2-good-opto-electronic-material-defect-physics-cuinse2-su-huai-wei-zhang-alex-zunger
https://www.colorado.edu/faculty/zunger-matter-by-design/sites/default/files/attached-files/347.pdf
https://pubs.aip.org/aip/jap/article-pdf/doi/10.1063/5.0085492/16457059/145704_1_online.pdf
https://www.researchgate.net/publication/222050860_Ab_initio_calculation_of_intrinsic_point_defects_in_CuInSe2
http://sefi.be/wp-content/uploads/2017/09/ullah-effect-of-defects-on-the-performance-of-some-photovoltaic-solar-cells-222.pdf
https://www.researchgate.net/figure/Defect-energies-in-CuInSe-2-obtained-from-hybrid-functional-DFT-calculations-Acceptors_fig2_335991744
https://www.researchgate.net/publication/241276778_Intrinsic_point_defects_in_CuInSe2_and_CuGaSe2_as_seen_via_screened-exchange_hybrid_density_functional_theory
https://par.nsf.gov/servlets/purl/10170866
https://www.researchgate.net/publication/326862811_Identification_of_Defect_Levels_in_Copper_Indium_Diselenide_CuInSe2_Thin_Films_via_Photoluminescence_Studies
https://en.wikipedia.org/wiki/Deep-level_transient_spectroscopy
https://www.researchgate.net/publication/334327310_Brief_introduction_to_Deep_Level_Transient_Spectroscopy
https://escholarship.org/content/qt7cq385rz/qt7cq385rz_noSplash_eeb4cbe09baa875fed3a5f2bd347b604.pdf
https://www.youtube.com/watch?v=KXF7XVPxrEk
https://www.benchchem.com/product/b076934#intrinsic-defects-in-copper-indium-selenide
https://www.benchchem.com/product/b076934#intrinsic-defects-in-copper-indium-selenide
https://www.benchchem.com/product/b076934#intrinsic-defects-in-copper-indium-selenide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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